Azlocillin
Overview
Description
Azlocillin is a semisynthetic penicillin antibiotic belonging to the acylureido penicillin class. It is derived from ampicillin and exhibits an extended spectrum of antibacterial activity. This compound is effective against a broad range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and enterococci .
Mechanism of Action
Target of Action
Azlocillin, a semisynthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a crucial role in the synthesis of peptidoglycan, an essential component of the bacterial cell wall .
Mode of Action
This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding prevents the cross-linking of peptidoglycan strands, weakening the cell wall structure . The weakened cell wall cannot withstand the osmotic pressure within the bacterium, leading to cell lysis . This compound may also interfere with an autolysin inhibitor, promoting the action of autolysins, which are bacterial cell wall autolytic enzymes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting this pathway, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . The downstream effects include the eradication of bacterial infections caused by Pseudomonas aeruginosa, Escherichia coli, and Haemophilus influenzae .
Pharmacokinetics
It is predominantly eliminated by renal mechanisms but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound are found in bile . The mean elimination half-life of this compound is 1.3 to 1.5 hours, but it can be longer in neonates and patients with renal impairment . This compound is 20 to 46% bound to plasma proteins .
Result of Action
The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacterium, thereby eliminating the bacterial infection . This compound is effective against a broad spectrum of bacteria, including Pseudomonas aeruginosa and enterococci .
Action Environment
Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound . Soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all contribute to the development and spread of antibiotic resistance . Understanding these factors is crucial for developing strategies to mitigate the emergence and spread of antibiotic resistance .
Biochemical Analysis
Biochemical Properties
Azlocillin exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions involves the formation of covalent bonds, which leads to the inactivation of the PBPs and ultimately the death of the bacterial cells .
Cellular Effects
This compound has a significant impact on various types of cells, particularly bacterial cells. By inhibiting cell wall synthesis, it causes cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that this compound interferes with an autolysin inhibitor . This interference disrupts cell signaling pathways, gene expression, and cellular metabolism, leading to the death of the bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which are crucial for bacterial cell wall synthesis . This binding inhibits the function of these proteins, preventing the formation of a stable cell wall and leading to cell lysis . This process may involve changes in gene expression related to cell wall synthesis and the activation or inhibition of certain enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Initial rates of killing by this compound were not concentration-dependent . Over a 24-hour period, the typical pattern observed was an initial rapid killing, followed by a period of stasis and regrowth .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied, showing that its effectiveness can vary with different dosages
Metabolic Pathways
This compound is predominantly eliminated by renal mechanisms, but also undergoes biotransformation within body tissues and intraintestinal degradation by bowel bacteria . High concentrations of this compound have been found in bile , indicating its involvement in the biliary excretion metabolic pathway .
Transport and Distribution
This compound is not significantly absorbed from the gastrointestinal tract . It is bound to plasma proteins at a rate of 20 to 46%
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound localizes to the bacterial cell wall where it binds to PBPs
Preparation Methods
Synthetic Routes and Reaction Conditions
Azlocillin is synthesized through the activation of a substituted phenylglycine analogue with 1,3-dimethyl-2-chloro-1-imidazolinium chloride, followed by condensation with 6-aminopenicillanic acid . Another method involves the reaction of this compound acid with a sodium salt-forming agent, followed by freeze-drying to obtain this compound sodium .
Industrial Production Methods
The industrial production of this compound involves the use of 6-aminopenicillanic acid as a starting material. The process includes esterification and condensation reactions, which are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Azlocillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are studied for their potential use in treating resistant bacterial infections .
Scientific Research Applications
Azlocillin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of penicillin derivatives and their chemical properties.
Biology: It is employed in research on bacterial cell wall synthesis and the mechanisms of antibiotic resistance.
Medicine: this compound is used to treat infections caused by Pseudomonas aeruginosa, Escherichia coli, and Haemophilus influenzae. .
Comparison with Similar Compounds
Azlocillin is similar to other acylureido penicillins such as mezlocillin and piperacillin. it exhibits greater in vitro potency and a broader spectrum of activity compared to carboxy penicillins . The unique structural features of this compound, such as the presence of an imidazolidinone ring, contribute to its enhanced antibacterial properties .
List of Similar Compounds
- Mezlocillin
- Piperacillin
- Carbenicillin
- Ticarcillin
This compound’s unique combination of broad-spectrum activity, high potency, and effectiveness against resistant bacterial strains makes it a valuable antibiotic in both clinical and research settings .
Properties
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29)/t11-,12-,13+,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOMNBEOCYFNV-NFFDBFGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022639 | |
Record name | Azlocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azlocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sodium salt is soluble in water (50 mg/ml), 2.33e-01 g/L | |
Record name | Azlocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azlocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, azlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that azlocillin interferes with an autolysin inhibitor. | |
Record name | Azlocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
37091-66-0, 37091-65-9 | |
Record name | Azlocillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37091-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azlocillin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azlocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azlocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2S-[2α,5α,6β(S*)]]-3,3-dimethyl-7-oxo-6-[[[[(2-oxoimidazolidin-1-yl)carbonyl]amino]phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Azlocillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.483 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZLOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUM6H389W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Azlocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015194 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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